

OICR-8268: A High-Affinity Ligand for the DCAF1 WDR Domain

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Compound of Interest

Compound Name: OICR-8268

Cat. No.: B11935679

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

OICR-8268 is a potent, reversible, and cell-active small molecule ligand that demonstrates high-affinity binding to the WD40 repeat (WDR) domain of DDB1 and CUL4 associated factor 1 (DCAF1).[1][2] DCAF1 functions as a substrate receptor for two distinct E3 ligases, CRL4-DCAF1 and EDVP, playing a crucial role in protein degradation.[1][2] This makes DCAF1 a compelling target for the development of novel therapeutics, including PROTACs (Proteolysis Targeting Chimeras), in areas such as oncology and antiviral treatments.[2][3] **OICR-8268** serves as a valuable chemical tool for investigating the cellular functions of DCAF1 and for the development of next-generation DCAF1-targeted therapies.[2]

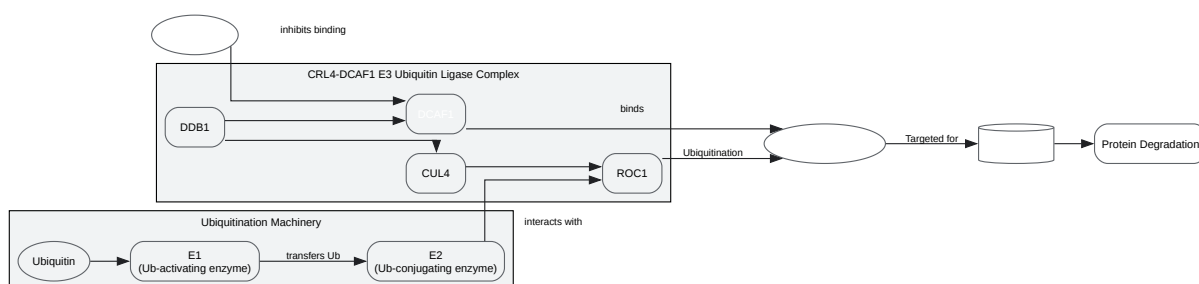
Quantitative Data Summary

The binding affinity and cellular engagement of **OICR-8268** with the DCAF1 WDR domain have been characterized using various biophysical and cell-based assays. The following table summarizes the key quantitative data.

| Assay Type | Parameter | Value |
|--|-----------|------------------|
| Surface Plasmon Resonance (SPR) | KD | 38 nM[1][2] |
| Isothermal Titration Calorimetry (ITC) | Kd | 278 nM[1] |
| Cellular Thermal Shift Assay (CETSA) | EC50 | 10 μ M[1][2] |

Mechanism of Action and Signaling Pathway

OICR-8268 binds to the WDR domain of DCAF1.[1][3] This domain is crucial for substrate recognition by the CRL4-DCAF1 E3 ubiquitin ligase complex. By occupying this binding site, **OICR-8268** can modulate the protein-protein interactions between DCAF1 and its native substrates, thereby interfering with the ubiquitination and subsequent degradation of these substrates. The development of molecules like **OICR-8268** opens avenues for their use in targeted protein degradation strategies.



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Caption: **OICR-8268** inhibits the binding of substrate proteins to the DCAF1 component of the CRL4 E3 ligase complex.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the interaction of **OICR-8268** with DCAF1 are provided below.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Experimental Workflow:



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Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

Methodology:

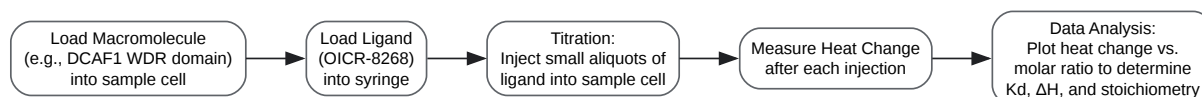
- Immobilization: The DCAF1 WDR domain is immobilized on the surface of a sensor chip.
- Injection: A series of concentrations of **OICR-8268** are injected and flow over the sensor surface.
- Association: The binding of **OICR-8268** to the immobilized DCAF1 is monitored in real-time, causing a change in the refractive index, which is proportional to the amount of bound analyte.
- Dissociation: After the injection of **OICR-8268**, a buffer is flowed over the chip, and the dissociation of the complex is monitored.

- **Regeneration:** The sensor surface is treated with a solution to remove any remaining bound **OICR-8268**, preparing it for the next injection.
- **Data Analysis:** The association and dissociation curves are fitted to a binding model to determine the kinetic parameters (k_{on} and k_{off}) and the equilibrium dissociation constant (K_D).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event to determine the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Experimental Workflow:



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Caption: General workflow for an Isothermal Titration Calorimetry (ITC) experiment.

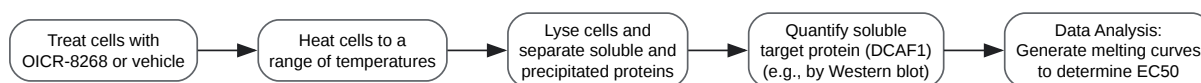
Methodology:

- **Sample Preparation:** A solution of the DCAF1 WDR domain is placed in the sample cell of the calorimeter, and a solution of **OICR-8268** is loaded into a syringe.
- **Titration:** Small aliquots of **OICR-8268** are injected into the DCAF1 solution.
- **Heat Measurement:** The heat released or absorbed upon each injection is measured.
- **Data Analysis:** The heat change per injection is plotted against the molar ratio of **OICR-8268** to DCAF1. This binding isotherm is then fitted to a model to calculate the binding affinity (K_D), enthalpy change (ΔH), and stoichiometry of the interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method used to assess the target engagement of a compound in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Experimental Workflow:



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Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Methodology:

- **Cell Treatment:** Intact cells are treated with various concentrations of **OICR-8268** or a vehicle control.
- **Thermal Denaturation:** The treated cells are heated to a specific temperature, causing protein denaturation and aggregation.
- **Lysis and Fractionation:** The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
- **Protein Quantification:** The amount of soluble DCAF1 in the supernatant is quantified, typically by Western blotting or other immunoassays.
- **Data Analysis:** A dose-response curve is generated by plotting the amount of soluble DCAF1 as a function of the **OICR-8268** concentration. This curve is used to determine the EC50, which represents the concentration of **OICR-8268** required to stabilize 50% of the DCAF1 protein.^{[1][2]}

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